

# Discontinuation of TSR-011 Clinical Trials: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025



Waltham, MA - The clinical development of **TSR-011**, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), was discontinued following a Phase I/IIa clinical trial. The primary reasons cited for this decision were the increasingly competitive landscape of ALK inhibitors and a careful consideration of the benefit/risk profile of the compound.[1][2] While **TSR-011** demonstrated a manageable safety profile and showed some anti-tumor activity, its overall clinical efficacy was considered limited in the context of other available and emerging therapies.[1][2]

This in-depth guide provides a technical overview of the available data from the **TSR-011** clinical trials, including a summary of its efficacy and safety, a detailed look at the experimental protocols, and a visualization of its mechanism of action.

#### **Core Reasons for Discontinuation**

The decision to halt the development of **TSR-011** was multifactorial, stemming from a strategic assessment of its potential place in the therapeutic landscape. The key drivers for discontinuation were:

Competitive Landscape: The field of ALK inhibitors for non-small cell lung cancer (NSCLC)
and other malignancies has seen rapid advancements with the approval and development of
several highly effective agents. This created a high bar for new entrants, requiring a
significantly improved efficacy or safety profile to gain a foothold.



- Limited Clinical Activity: While **TSR-011** did demonstrate anti-tumor activity, the observed efficacy was not deemed sufficiently compelling to warrant further development in the competitive environment.[1][2]
- Benefit/Risk Assessment: A thorough evaluation of the overall data led to the conclusion that
  the benefit-risk balance for TSR-011 was not favorable enough to support continued clinical
  investigation.[1]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the Phase I/IIa clinical trial of **TSR-011** (NCT02048488).

Table 1: Efficacy of TSR-011 in ALK Inhibitor-Naïve

**NSCLC Patients (n=14)** 

| Efficacy Endpoint       | Result    |
|-------------------------|-----------|
| Objective Response Rate |           |
| Partial Response        | 6 (42.9%) |
| Disease Control Rate    |           |
| Stable Disease          | 8 (57.1%) |
| Overall Response        | 14 (100%) |

Data sourced from the British Journal of Cancer publication on the TSR-011 Phase I/IIa trial.[1]

Table 2: Most Common Grade 3-4 Treatment-Emergent Adverse Events (TEAEs) at the Recommended Phase 2

**Dose (40 mg O8h)** 

| Adverse Event   | Percentage of Patients |
|-----------------|------------------------|
| Grade 3-4 TEAEs | 3.2% - 6.5%            |



Specific Grade 3-4 TEAEs were not detailed in the provided abstract but the overall percentage was reported.[1]

## **Experimental Protocols**Study Design

The clinical investigation of **TSR-011** was a Phase I/IIa, open-label, dose-escalation, and cohort expansion trial (NCT02048488).[1][3] The study enrolled patients with advanced solid tumors and lymphomas.[3]

#### **Patient Selection**

- Phase 1 (Dose Escalation): Patients with histologically or cytologically confirmed advanced or metastatic solid tumors or lymphomas who were refractory to standard therapy or for whom no standard therapy was available.
- Phase 2 (Cohort Expansion): Patients with a documented ALK or TRK gene rearrangement.
- Key Inclusion Criteria:
  - Age ≥ 18 years.
  - ECOG performance status of 0-2.
  - Adequate organ function.
- Key Exclusion Criteria:
  - Symptomatic central nervous system (CNS) metastases.
  - Significant cardiovascular disease.
  - Prior treatment with an ALK inhibitor (in some cohorts).

#### **ALK/TRK Status Determination**

The presence of ALK or TRK gene fusions was a key inclusion criterion for the expansion cohorts. While the specific assays are not exhaustively detailed in the provided search results,



standard methods for detecting these alterations in clinical trials include:

- Fluorescence In Situ Hybridization (FISH): Utilizes fluorescent probes to detect chromosomal rearrangements.
- Immunohistochemistry (IHC): Detects the overexpression of the ALK or TRK protein.
- Next-Generation Sequencing (NGS): Can identify a wide range of gene fusions and other mutations from a tumor sample. RNA-based NGS is often preferred for detecting fusion events.

### **Pharmacokinetic Analysis**

Blood samples were collected at various time points to determine the pharmacokinetic profile of **TSR-011**. The specific analytical method used was electrospray ionization in positive ion mode with multiple reaction monitoring transitions to quantify **TSR-011** and its internal standard.[2]

#### **Safety Assessment**

Safety and tolerability were the primary objectives of the Phase I part of the study.[1] Assessments included:

- Monitoring and grading of adverse events (AEs) according to the National Cancer Institute
   Common Terminology Criteria for Adverse Events (NCI CTCAE).
- Regular physical examinations.
- Vital sign measurements.
- Electrocardiograms (ECGs).
- Laboratory tests (hematology, chemistry, and urinalysis).

# Visualizations Signaling Pathway of TSR-011





Click to download full resolution via product page

Caption: Dual inhibitory mechanism of **TSR-011** on ALK and TRK signaling pathways.



#### **Experimental Workflow of the TSR-011 Phase I/IIa Trial**



Click to download full resolution via product page



Caption: Workflow of the TSR-011 Phase I/IIa clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Discontinuation of TSR-011 Clinical Trials: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606013#reasons-for-the-discontinuation-of-tsr-011-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com